

Introduction: The Strategic Value of the Thiophene Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Bromomethyl)-5-nitrothiophene**

Cat. No.: **B1523997**

[Get Quote](#)

Within the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars for drug discovery. Among these, the thiophene ring system is a privileged scaffold, recognized for its bioisosteric relationship with the benzene ring and its prevalence in a multitude of FDA-approved drugs.^[1] Thiophene-containing molecules exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[1][2]}

This guide focuses on a specific, highly functionalized derivative: **2-(Bromomethyl)-5-nitrothiophene**, identified by its CAS number 166887-84-9. This compound is a potent and versatile synthetic intermediate, engineered with two distinct, strategically positioned functional groups. The bromomethyl group at the 2-position acts as a reactive electrophilic handle, analogous to a benzylic bromide, making it an excellent substrate for nucleophilic substitution reactions. Concurrently, the powerful electron-withdrawing nitro group at the 5-position modulates the electronic properties of the thiophene ring, influencing its reactivity and providing a site for further chemical transformations, such as reduction to an amine.

The primary utility of **2-(bromomethyl)-5-nitrothiophene** lies in its role as a building block, enabling the covalent introduction of the "5-nitro-2-thenyl" moiety into larger, more complex molecular architectures. This capability is of significant interest to researchers in drug development and materials science, who can leverage its reactivity to construct novel compounds for biological screening and functional materials development.

Physicochemical and Spectroscopic Profile

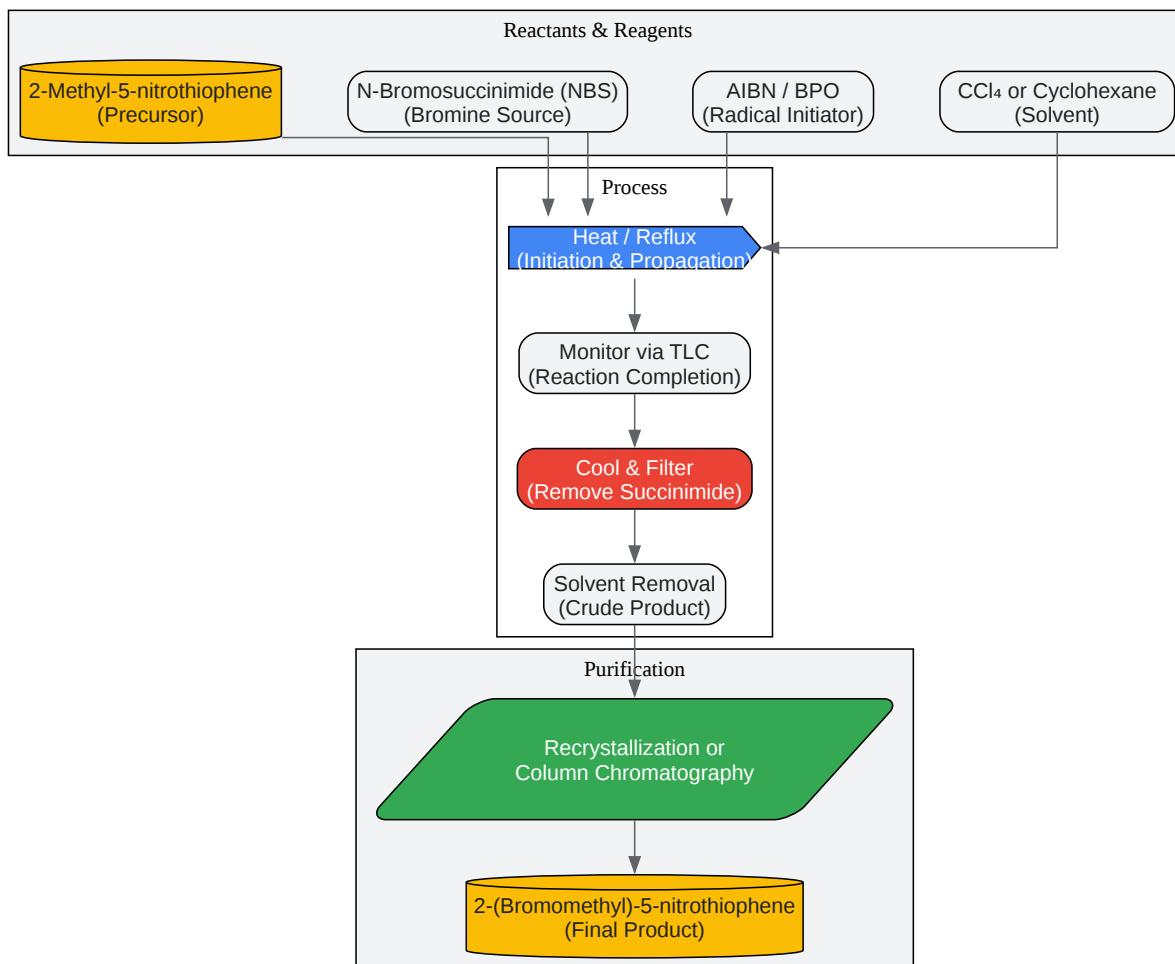
The fundamental properties of **2-(Bromomethyl)-5-nitrothiophene** are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
CAS Number	166887-84-9	[3]
Molecular Formula	C ₅ H ₄ BrNO ₂ S	[3][4]
Molecular Weight	222.06 g/mol	[3][4]
IUPAC Name	2-(bromomethyl)-5-nitrothiophene	[4]
SMILES	C1=C(SC(=C1)--INVALID-LINK--[O-])CBr	[4]
InChI	InChI=1S/C5H4BrNO2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2	[4]
Monoisotopic Mass	220.91461 Da	[4]

Predicted Spectroscopic Signatures

While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, its structure allows for reliable prediction of its key spectroscopic features, essential for reaction monitoring and product confirmation.

- ¹H NMR: The proton NMR spectrum is expected to be highly characteristic. It should feature a singlet for the two methylene protons (-CH₂Br) in the region of δ 4.7-5.0 ppm, significantly downfield due to the adjacent bromine atom and the aromatic ring. Two doublets in the aromatic region (δ 7.0-8.5 ppm) are anticipated for the two coupled protons on the thiophene ring. The proton at the 3-position will likely appear at a lower chemical shift than the proton at the 4-position, which is deshielded by the adjacent nitro group.
- ¹³C NMR: The carbon spectrum would show a signal for the methylene carbon (-CH₂Br) around δ 25-35 ppm. Four distinct signals are expected in the aromatic region for the thiophene ring carbons. The carbon bearing the nitro group (C5) and the carbon bearing the bromomethyl group (C2) would be the most deshielded.


- Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretching frequencies for the nitro group ($-\text{NO}_2$) around 1540 cm^{-1} and 1350 cm^{-1} , respectively. C-H stretching for the aromatic ring would appear above 3000 cm^{-1} , and the C-Br stretch would be visible in the fingerprint region, typically below 700 cm^{-1} .

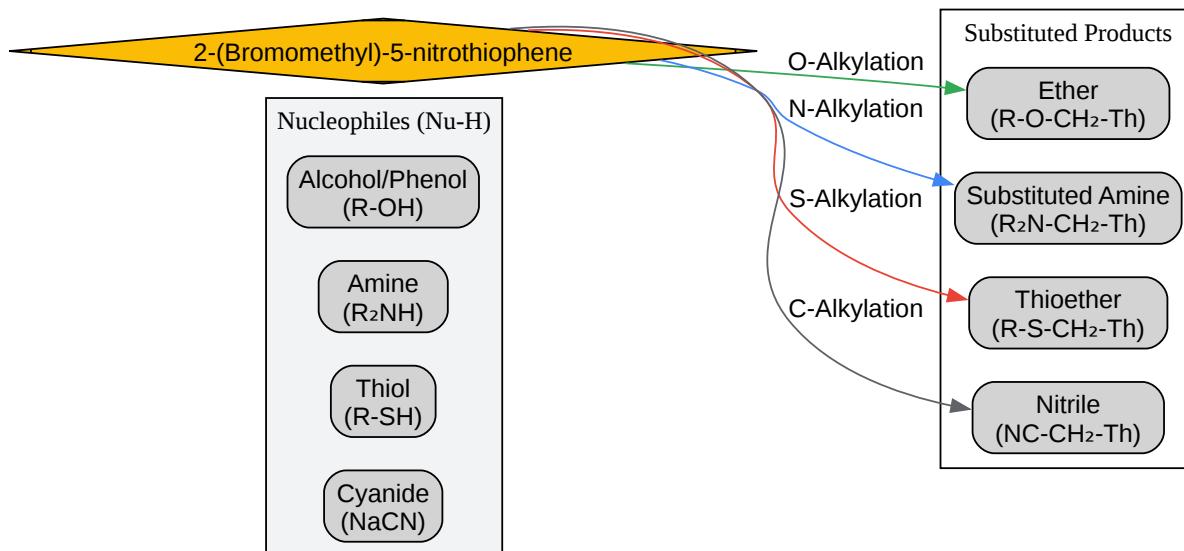
Synthesis and Purification: A Practical Workflow

The most direct and efficient synthesis of **2-(bromomethyl)-5-nitrothiophene** involves the selective free-radical bromination of the methyl group of a readily available precursor, 2-methyl-5-nitrothiophene. This transformation leverages well-established principles of benzylic/allylic halogenation.

Rationale for Synthetic Design

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the activated methyl group over electrophilic addition to the thiophene ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction. The reaction is typically performed in an inert, non-polar solvent like carbon tetrachloride (CCl_4) or cyclohexane to prevent side reactions.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **2-(bromomethyl)-5-nitrothiophene**.

Step-by-Step Experimental Protocol

- **Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-5-nitrothiophene (1.0 eq.), N-Bromosuccinimide (1.05-1.1 eq.), and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq.).
- **Solvent Addition:** Add dry carbon tetrachloride or cyclohexane as the solvent.
- **Reaction:** Heat the mixture to reflux. The reaction can also be initiated using a UV lamp.
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Once complete, cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.
- **Isolation:** Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product.
- **Purification:** The crude **2-(bromomethyl)-5-nitrothiophene** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The synthetic power of **2-(bromomethyl)-5-nitrothiophene** stems from the high reactivity of its bromomethyl group, which behaves as a potent electrophile in nucleophilic substitution (S_N2) reactions. This allows for the straightforward attachment of the 5-nitro-2-thenyl group to a wide variety of nucleophiles.

[Click to download full resolution via product page](#)

Caption: Key S_N2 reaction pathways for **2-(bromomethyl)-5-nitrothiophene**.

Key Transformations:

- O-Alkylation: Reaction with alcohols or phenols in the presence of a mild base (e.g., K_2CO_3) yields ethers, providing a linker for various molecular scaffolds.
- N-Alkylation: Primary or secondary amines readily displace the bromide to form secondary or tertiary amines, respectively. This is a common strategy for building complex amine-containing drug candidates.
- S-Alkylation: Thiols react efficiently to form stable thioethers, a linkage found in numerous biologically active compounds.
- C-C Bond Formation: Carbanions, such as those derived from malonic esters or cyanide, can be used to form new carbon-carbon bonds, extending the carbon skeleton for further

functionalization.

Applications in Research and Drug Development

While **2-(bromomethyl)-5-nitrothiophene** is primarily an intermediate, its utility is demonstrated by the biological activities of the final compounds it helps create. The thiophene nucleus is a cornerstone of modern medicinal chemistry.^[1] By providing a reactive handle to this important scaffold, **2-(bromomethyl)-5-nitrothiophene** serves as a gateway to novel therapeutics.

Research on structurally related compounds underscores this potential. For example, a series of 2-(bromomethyl)-5-aryl-thiophenes were synthesized via Suzuki cross-coupling and subsequently evaluated for their biological activity, demonstrating antithrombotic and haemolytic properties.^{[5][6][7]} Although that study used a different precursor, it validates the "bromomethyl-thiophene" moiety as a key component for generating libraries of compounds for biological screening. The presence of the nitro group in the title compound offers an additional dimension, as nitroaromatic compounds are themselves a class of therapeutics (e.g., nitrofurantoin) and the nitro group can be reduced to an amine, opening up a vast array of further derivatization possibilities, such as amide or sulfonamide formation.^{[8][9]}

Safety and Handling

Due to the reactive nature of the bromomethyl group, **2-(bromomethyl)-5-nitrothiophene** should be handled with care. While a specific safety data sheet (SDS) is not widely available, data from the closely related and structurally similar compound 2-bromo-5-nitrothiophene provides a strong basis for hazard assessment.

- GHS Hazard Classification (Anticipated):
 - Skin Irritation (Category 2)^{[10][11]}
 - Serious Eye Irritation (Category 2)^{[10][11]}
 - Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation^{[10][11]}
- Handling Precautions:

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]
- Reactivity Hazards: As a potent alkylating agent, it should be kept away from strong bases, oxidizing agents, and nucleophiles during storage.
- First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[12]

Conclusion

2-(Bromomethyl)-5-nitrothiophene, CAS 166887-84-9, is a highly valuable, bifunctional synthetic building block. Its strategic design, featuring a reactive electrophilic bromomethyl group and an electron-withdrawing nitro moiety on a privileged thiophene scaffold, makes it an ideal intermediate for organic and medicinal chemists. Through straightforward nucleophilic substitution reactions, it enables the efficient incorporation of the 5-nitro-2-thenyl group into diverse molecular frameworks, facilitating the synthesis of novel compounds for drug discovery, agrochemicals, and materials science. Proper understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 166887-84-9 2-(Bromomethyl)-5-nitrothiophene AKSci 5275DL [aksci.com]

- 4. PubChemLite - 2-(bromomethyl)-5-nitrothiophene (C5H4BrNO2S) [pubchemlite.lcsb.uni.lu]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbino.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-溴-5-硝基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of the Thiophene Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1523997#2-bromomethyl-5-nitrothiophene-cas-number-166887-84-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com